molecular formula C17H21N3O2 B2702055 N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide CAS No. 1448059-89-9

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2702055
CAS No.: 1448059-89-9
M. Wt: 299.374
InChI Key: QJCYJZCDUNUNKV-UHFFFAOYSA-N
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Description

Historical Development of Indazole-Based Research Compounds

Indazole derivatives have been integral to medicinal chemistry since the late 19th century, with early synthetic efforts by Emil Fischer in 1883 laying the groundwork for heterocyclic chemistry. The indazole scaffold’s versatility stems from its ability to adopt two tautomeric forms (1H-indazole and 2H-indazole) and its capacity for diverse functionalization at multiple positions. By the mid-20th century, indazole-based drugs such as benzydamine (a nonsteroidal anti-inflammatory agent) demonstrated the scaffold’s clinical relevance.

The development of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide builds on this legacy. Partial saturation of the indazole ring (tetrahydroindazole) emerged as a strategy to enhance metabolic stability and bioavailability, addressing limitations of fully aromatic indazoles. The addition of a phenoxyacetamide side chain further diversified its interactions with enzymatic targets, as seen in kinase inhibitors like pazopanib.

Position Within Contemporary Medicinal Chemistry

In modern drug discovery, tetrahydroindazole-phenoxyacetamide derivatives occupy a niche as multitarget agents. Their structural features enable dual functionality:

  • Tetrahydroindazole Core : The saturated ring reduces planarity, improving solubility and reducing cytochrome P450-mediated oxidation.
  • Phenoxyacetamide Moiety : This group enhances hydrogen-bonding interactions with protein targets, as demonstrated in kinase inhibitors.

Comparative analysis of indazole derivatives reveals distinct advantages of this hybrid structure:

Property Fully Aromatic Indazole Tetrahydroindazole-Phenoxyacetamide
Metabolic Stability Moderate High
Solubility Low Improved
Target Versatility Kinases, GPCRs NOTUM, Kinases, Wnt Modulators
Synthetic Accessibility Well-established Emerging methods

This compound’s design aligns with trends in fragment-based drug discovery, where modular scaffolds are optimized for selective target engagement.

Emergence as a Novel NOTUM Inhibitor

This compound has garnered attention for its potent inhibition of NOTUM, a key regulator of Wnt signaling. NOTUM’s role in stripping palmitoleate groups from Wnt proteins makes it a therapeutic target in diseases like osteoporosis and colorectal cancer. Structural studies indicate that the tetrahydroindazole core binds to NOTUM’s active site, while the phenoxyacetamide group stabilizes interactions via hydrophobic and hydrogen-bonding networks.

Key findings from preclinical studies include:

  • IC~50~ Value : Submicromolar inhibition of NOTUM (0.08–0.36 μM), comparable to benchmark inhibitors like ABC99.
  • Selectivity : Minimal off-target activity against related carboxylesterases (e.g., CES1/CES2).
  • Mechanistic Insight : Molecular dynamics simulations reveal that the compound blocks NOTUM’s catalytic triad (Ser-232, His-438, Asp-317), preventing substrate access.

These properties position it as a lead candidate for restoring Wnt signaling in degenerative and oncological contexts.

Research Significance and Academic Interest

The academic interest in This compound stems from its dual role as a chemical probe and therapeutic candidate. Its application extends to:

  • Wnt Pathway Modulation : Restoring Wnt activity in diseases characterized by NOTUM overexpression (e.g., Alzheimer’s disease, osteoarthritis).
  • Chemical Biology : Elucidating NOTUM’s structure-activity relationships through crystallography and mutagenesis.
  • Drug Design : Informing the development of second-generation NOTUM inhibitors with enhanced blood-brain barrier permeability.

Ongoing research aims to optimize its pharmacokinetic profile and validate efficacy in in vivo models of Wnt dysregulation.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20-16-10-6-5-9-14(16)15(19-20)11-18-17(21)12-22-13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYJZCDUNUNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Phenoxy Group: The phenoxy group is attached through nucleophilic substitution reactions involving phenol derivatives and suitable leaving groups.

    Formation of the Acetamide Linkage: The acetamide linkage is formed through amidation reactions involving acyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of tetrahydroindazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the indazole nucleus can enhance anticancer activity.

Key Findings:

  • Cytotoxicity: Several studies have demonstrated that compounds similar to N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide can inhibit cell proliferation in breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal cancer (HCT-116) cell lines. For instance, thiazole-pyridine hybrids derived from this compound showed improved efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Compound TypeCell Line TestedIC50 (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Indazole DerivativeHepG210–30

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives of this compound exhibit varying degrees of effectiveness against a range of microbial pathogens.

Research Insights:

  • Antibacterial Activity: The compound's derivatives have been tested against various bacteria, including Staphylococcus aureus and Escherichia coli. Certain modifications have led to compounds that outperform traditional antibiotics in terms of potency .
Compound TypeBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Indazole DerivativeStaphylococcus aureus0.5 mg/mL
Phenoxyacetamide HybridE. coli0.25 mg/mL

Conclusion and Future Directions

This compound represents a promising candidate for further development in pharmacology. Its diverse applications in anticancer and antimicrobial research highlight the importance of continued investigation into its structure-function relationships and potential therapeutic uses.

Future research should focus on:

  • Clinical Trials: Evaluating the efficacy and safety of this compound in clinical settings.
  • Structural Modifications: Exploring new derivatives to enhance potency and selectivity against specific cancer types or pathogens.
  • Combination Therapies: Investigating the synergistic effects when used in conjunction with existing treatments.

Mechanism of Action

The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related molecules, focusing on core modifications, substituent effects, and reported bioactivities.

Compound Name Core Structure Key Substituents Reported Activity Reference
N-[(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide Tetrahydroindazole + phenoxyacetamide 1-methyl, 3-(methylene acetamide), phenoxy Limited direct data; inferred MAO inhibition potential from phenoxyacetamide analogs
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide (BK74116) Tetrahydroindazole + dioxopyrrolidine 1-methyl, 3-(methylene acetamide), dioxopyrrolidine No explicit activity data; structural similarity suggests protease inhibition potential
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole + naphthalenyloxy Naphthalenyloxy, triazole, phenylacetamide Synthesized via 1,3-dipolar cycloaddition; IR and NMR data reported
2-(4-Methoxyphenoxy)acetamide (Compound 12) Phenoxyacetamide 4-methoxyphenoxy MAO-A inhibitor (selectivity index = 245)
2-(4-((Prop-2-ynylimino)methyl)phenoxy)acetamide (Compound 21) Phenoxyacetamide + propargylimino 4-propargylimino-phenoxy Potent dual MAO-A/B inhibitor (IC50 = 0.018 µM and 0.07 µM)

Key Observations

Core Modifications: The tetrahydroindazole core in the target compound distinguishes it from triazole-based analogs (e.g., 6a) and simple phenoxyacetamides (e.g., Compound 12). This core may enhance metabolic stability or binding affinity due to its partially saturated structure .

Substituent Effects: The 4-methoxyphenoxy group in Compound 12 enhances MAO-A selectivity, while the propargylimino substituent in Compound 21 boosts potency for both MAO isoforms . The target compound’s unsubstituted phenoxy group may offer a balance between potency and selectivity. Nitro or chloro substituents in triazole analogs (e.g., 6b, 6c, 6m) introduce electron-withdrawing effects, which could modulate reactivity or solubility .

Synthetic Routes: The target compound’s synthesis likely involves amide coupling between 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-ylmethanamine and 2-phenoxyacetic acid, analogous to methods used for triazole-acetamide derivatives (e.g., copper-catalyzed azide-alkyne cycloaddition in 6a-m) .

Spectroscopic and Analytical Data :

  • While IR and NMR data are absent for the target compound, its analogs (e.g., 6b ) show characteristic peaks for –NH (3292 cm<sup>-1</sup>), C=O (1682 cm<sup>-1</sup>), and aromatic C=C (1587 cm<sup>-1</sup>), which can guide characterization .

Biological Activity

N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-phenoxyacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17H21N3O2S
  • Molecular Weight : 315.4 g/mol
  • CAS Number : 1448030-86-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The indazole moiety is synthesized through the condensation of phenylhydrazine with appropriate carbonyl compounds, followed by functionalization to introduce the phenoxyacetamide group.

1. Inhibition of Monoamine Oxidase (MAO)

Research has demonstrated that compounds within the phenoxyacetamide class exhibit significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B), which are crucial enzymes in the metabolism of neurotransmitters. For instance, a related compound in this class showed an IC50 value of 0.018 μM for MAO-A and 0.07 μM for MAO-B, indicating potent inhibition capabilities .

CompoundIC50 MAO-A (μM)IC50 MAO-B (μM)
N-(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxyacetamideTBDTBD
Related Compound0.0180.07

2. Anticancer Properties

Studies have indicated that indazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have been shown to inhibit cancer cell proliferation in vitro and in vivo models.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has also been explored. The indazole ring system is known for its ability to modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound likely acts as a reversible inhibitor of MAO enzymes, affecting neurotransmitter levels and contributing to its potential antidepressant effects.
  • Receptor Interaction : The phenoxyacetamide moiety may interact with various receptors involved in cellular signaling pathways relevant to cancer and inflammation.

Case Studies

Several studies have documented the efficacy of related compounds in preclinical models:

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of an indazole derivative against oxidative stress-induced neuronal damage in SH-SY5Y cells. Results indicated significant protection at concentrations as low as 10 μM .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that treatment with phenoxyacetamide derivatives led to a reduction in cell viability by over 50% at concentrations above 20 μM .

Q & A

Q. Purity Optimization :

  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) and confirm purity via HPLC (>95%) .

Which spectroscopic and computational techniques are most effective for characterizing this compound?

Basic Research Question

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide, NH stretch at ~3260 cm⁻¹) .
  • NMR :
    • ¹H NMR: Assign peaks for methyl groups (δ ~2.3–2.8 ppm), tetrahydroindazole protons (δ ~1.5–2.2 ppm), and phenoxy aromatic protons (δ ~6.8–7.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (δ ~165–170 ppm) and quaternary carbons in the indazole ring .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₂N₃O₂: 312.1707) .
  • X-ray Crystallography : Resolve 3D structure using SHELXTL for refinement (R1 < 0.05) .

How can X-ray crystallography resolve molecular structure, and what challenges arise during refinement?

Advanced Research Question
Methodology :

  • Grow diffraction-quality crystals via vapor diffusion (e.g., ethanol/water at 4°C) .
  • Collect data at 85 K using a Cu-Kα source (λ = 1.54187 Å) and process with CrysAlisPro .
  • Solve structures using SHELXD (direct methods) and refine anisotropically with SHELXL .

Q. Challenges :

  • Crystal Twinning : Use TWINLAW in SHELXL to handle overlapping reflections .
  • Disorder in Flexible Groups : Apply restraints (e.g., SIMU, DELU) for tetrahydroindazole ring atoms .

What in vitro assays are suitable for evaluating biological activity?

Advanced Research Question

  • Fluorescence Polarization (FP) : Measure binding affinity to targets like BET proteins (BRD4 BD1/BD2) using recombinant proteins .
  • Cytotoxicity Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
  • Enzyme Inhibition : Test inhibition of bacterial enzymes (e.g., DNA gyrase) using kinetic assays .

Q. Example Protocol :

  • Incubate compound (0.1–100 µM) with enzyme/substrate mix, monitor absorbance at 340 nm for NADH depletion .

How to design experiments for structure-activity relationship (SAR) studies on the tetrahydroindazole core?

Advanced Research Question
Methodology :

  • Substituent Variation : Modify the methyl group at N1 (e.g., cyclopentyl, isopropyl) and phenoxy substituents (e.g., fluoro, nitro) .
  • Biological Testing : Compare IC₅₀ values across derivatives (Table 1).
DerivativeR Group (N1)Phenoxy SubstituentIC₅₀ (BRD4 BD1, nM)
ParentMethylNone120
Derivative ACyclopentyl4-Fluoro45
Derivative BIsopropyl3-Nitro85
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in BRD4 .

What computational methods predict pharmacokinetic properties like solubility and bioavailability?

Basic Research Question

  • LogP Calculation : Use ChemDraw or MarvinSuite to estimate lipophilicity (predicted logP ~2.5 for parent compound) .
  • Solubility Prediction : Employ QSPR models (e.g., ALOGPS) based on polar surface area (PSA ~60 Ų) .
  • CYP450 Metabolism : Simulate metabolism using StarDrop’s IsoCyp module to identify vulnerable sites (e.g., indazole methyl oxidation) .

How to resolve contradictions in biological data across different assays?

Advanced Research Question
Strategies :

  • Orthogonal Assays : Validate cytotoxicity (MTT) results with clonogenic survival assays .
  • Dose-Response Curves : Use 8-point dilution series to confirm IC₅₀ consistency .
  • Control Experiments : Test against HEK293T cells to rule out nonspecific toxicity .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey test to assess significance (p < 0.05) .

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